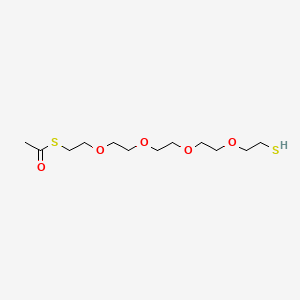![molecular formula C14H12N2O4 B11934037 5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)
5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML346 is a compound known for its role as an activator of heat shock protein 70 (Hsp70) and heat shock factor 1 (HSF-1) activity. It has been identified as a potential therapeutic agent due to its ability to restore protein folding in conformational disease models without significant cytotoxicity. Additionally, ML346 functions as an irreversible inhibitor of sortase A (SrtA), a membrane-associated cysteine transpeptidase in Gram-positive bacteria, making it a promising candidate for antivirulence therapy against Staphylococcus aureus and Streptococcus pyogenes .
Méthodes De Préparation
The synthesis of ML346 involves the combination of a barbituric acid and cinnamaldehyde scaffold. The detailed synthetic routes and reaction conditions are not extensively documented in the available literature.
Analyse Des Réactions Chimiques
ML346 undergoes several types of chemical reactions, primarily focusing on its interaction with sortase A. The compound covalently modifies the thiol group of cysteine 208 in the active site of sortase A, thereby inhibiting its transpeptidation activity. This reaction is crucial for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . The major product formed from this reaction is the inactivated sortase A enzyme, which leads to the attenuation of bacterial virulence phenotypes .
Applications De Recherche Scientifique
ML346 has a wide range of scientific research applications, including:
Chemistry: As a chemical probe to study the inhibition of sortase A and its role in bacterial virulence.
Biology: In the investigation of heat shock response pathways and protein folding mechanisms.
Medicine: Potential development as an antivirulence agent for treating infections caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new therapeutic strategies targeting bacterial infections and protein misfolding diseases .
Mécanisme D'action
ML346 exerts its effects through two primary mechanisms:
Activation of Heat Shock Protein 70: ML346 induces specific increases in genes and protein effectors of the heat shock response, including chaperones such as heat shock protein 70, heat shock protein 40, and heat shock protein 27.
Inhibition of Sortase A: ML346 covalently modifies the thiol group of cysteine 208 in the active site of sortase A, inhibiting its transpeptidation activity. .
Comparaison Avec Des Composés Similaires
ML346 is unique due to its dual functionality as both an activator of heat shock protein 70 and an irreversible inhibitor of sortase A. Similar compounds include:
Heat Shock Protein Activators: Compounds that specifically activate heat shock proteins, such as geranylgeranylacetone and paeoniflorin.
Sortase A Inhibitors: Other inhibitors of sortase A, including non-covalent inhibitors like compound 6e and covalent inhibitors with quinone-like scaffolds.
ML346 stands out due to its ability to target both heat shock protein pathways and bacterial virulence mechanisms, making it a versatile tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
5-[3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)
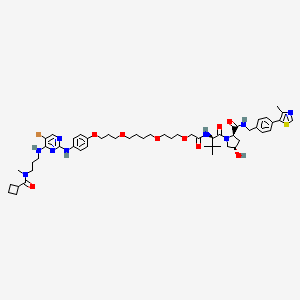

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
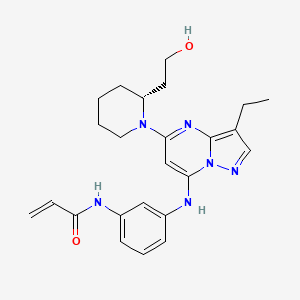

![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)
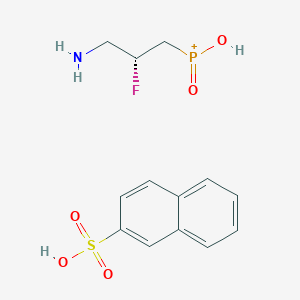
![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)
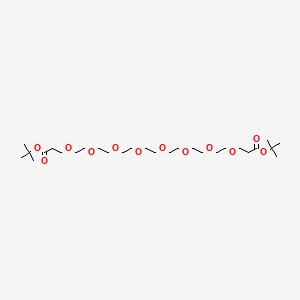
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
